Hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)

Description

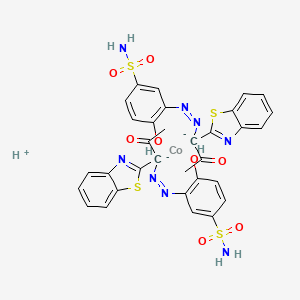

Hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-) (CAS: 83249-73-4) is a cobalt-containing coordination complex characterized by its intricate organic ligands. The structure includes:

- A benzothiazole moiety, which contributes to π-conjugation and metal-binding affinity.

- Two azo (-N=N-) linkages, enabling redox activity and chromophoric properties.

- Sulphonamidate groups, enhancing solubility and stability in polar solvents.

Properties

CAS No. |

83249-73-4 |

|---|---|

Molecular Formula |

C32H27CoN8O8S4- |

Molecular Weight |

838.8 g/mol |

IUPAC Name |

3-[[1-(1,3-benzothiazol-2-yl)-2-oxopropyl]diazenyl]-4-hydroxybenzenesulfonamide;cobalt;hydron |

InChI |

InChI=1S/2C16H13N4O4S2.Co/c2*1-9(21)15(16-18-11-4-2-3-5-14(11)25-16)20-19-12-8-10(26(17,23)24)6-7-13(12)22;/h2*2-8,22H,1H3,(H2,17,23,24);/q2*-1;/p+1 |

InChI Key |

FPYZCZGYXQSCOM-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:

Formation of the Benzothiazole Derivative: This can be achieved by cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure.

Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-hydroxybenzenesulfonamide.

Complexation with Cobalt: The resulting azo compound is then complexed with a cobalt salt under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) can undergo various types of chemical reactions, including:

Oxidation: The cobalt center can be oxidized, altering the oxidation state of the metal.

Reduction: The azo group can be reduced to form amines.

Substitution: Ligand exchange reactions can occur at the cobalt center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent conditions.

Major Products

Oxidation: Oxidized cobalt complexes.

Reduction: Amines derived from the reduction of the azo group.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.

Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of hydrogen bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves:

Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function.

Pathways Involved: It may induce oxidative stress in cells, leading to cell death, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Sodium and Lithium Salts

The sodium (CAS: 83249-71-2) and lithium (CAS: 83249-72-3) salts of the same ligand system differ in counterion, leading to distinct properties:

The ionic salts exhibit enhanced solubility and stability due to stronger electrostatic interactions, making them preferable in industrial formulations where aqueous processing is required.

Dichloro-Nitro-Substituted Cobaltate

A structurally analogous cobaltate (CAS: 82338-72-5) features dichloro and nitro substituents instead of benzothiazole:

| Property | Benzothiazole Cobaltate (83249-73-4) | Dichloro-Nitro Cobaltate (82338-72-5) |

|---|---|---|

| Electronic Effects | Electron-rich (benzothiazole π-system) | Electron-poor (Cl, NO2 withdraw electrons) |

| Absorption Max (λmax) | ~500–600 nm (azo + benzothiazole) | ~450–550 nm (azo + nitro) |

| Environmental Persistence | Moderate (polar groups enhance degradation) | High (Cl, NO2 resist hydrolysis) |

The dichloro-nitro derivative’s electron-withdrawing groups reduce redox activity but increase environmental persistence, as halogenated aromatics resist microbial degradation .

Partition Coefficients and Environmental Behavior

While direct data for these cobaltates is scarce, highlights that hydrophobic compounds (e.g., PAHs) exhibit higher sediment/water partition coefficients (Ksed) correlated with octanol/water partition coefficients (log Kow). By analogy:

- The benzothiazole cobaltate’s log Kow is likely lower than the dichloro-nitro variant due to polar sulphonamidate groups.

- Sodium/lithium salts may display higher mobility in aquatic systems compared to the hydrogen form .

Research Findings and Implications

- Synthetic Utility : The benzothiazole cobaltate’s redox-active azo ligands make it suitable for catalytic applications, whereas the dichloro-nitro variant may serve in photostable dyes .

- Environmental Impact : Regulatory restrictions on cobalt content (0.1%) emphasize the need for alternatives in green chemistry .

- Stability-Solubility Trade-off : Ionic salts (Na+, Li+) improve processability but may increase bioavailability risks compared to the hydrogen form.

Q & A

Q. What are the recommended synthetic pathways for preparing hydrogen bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)?

- Methodological Answer : The synthesis typically involves azo coupling followed by metal coordination.

Azo ligand preparation : React 1-(benzothiazol-2-yl)-2-oxopropylamine with 4-hydroxybenzenesulphonamide under acidic conditions to form the azo linkage (pH 4–6, 0–5°C).

Cobalt coordination : Introduce cobalt(II) salts (e.g., CoCl₂) to the ligand solution under inert atmosphere, adjusting pH to 8–10 to facilitate chelation.

Purification : Use column chromatography (silica gel, methanol/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the complex.

Characterization via UV-Vis (λmax ~450–550 nm for azo-Co charge-transfer bands) and FTIR (confirm sulfonamide N–H stretching at ~3300 cm⁻¹ and Co–N/O vibrations below 600 cm⁻¹) is critical .

Q. How can researchers verify the stability of this cobaltate complex under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (ramp rate 10°C/min) to identify decomposition thresholds.

- pH sensitivity : Monitor UV-Vis spectral shifts in buffered solutions (pH 3–12) over 24–72 hours.

- Light sensitivity : Expose solid and dissolved samples to UV (365 nm) and visible light, tracking decomposition via HPLC-MS.

Note: Avoid prolonged storage in polar aprotic solvents (e.g., DMSO), which may displace ligands .

Q. What spectroscopic techniques are essential for characterizing this compound’s electronic structure?

- Methodological Answer :

- UV-Vis-NIR : Identify d-d transitions (500–700 nm) and ligand-to-metal charge-transfer (LMCT) bands. Compare with TD-DFT calculations for assignment .

- EPR : Use X-band EPR (77 K) to confirm Co(II) oxidation state and geometry (e.g., octahedral vs. tetrahedral).

- X-ray crystallography : Resolve coordination geometry and hydrogen bonding networks. If crystals are elusive, pair EXAFS with DFT-optimized structures .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported catalytic activity of this cobaltate?

- Methodological Answer : Conflicting catalytic data (e.g., in oxidation reactions) may arise from:

- Solvent effects : Use COSMO-RS simulations to model solvent-coordination interactions.

- Reactive intermediate identification : Apply ab initio molecular dynamics (AIMD) to track ligand dissociation pathways.

- Mechanistic validation : Compare experimental turnover frequencies (TOFs) with transition-state energies from NEB (nudged elastic band) calculations.

Cross-reference computational results with in situ Raman or operando XAS to validate intermediates .

Q. What strategies optimize ligand design to enhance the compound’s redox activity?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ at the benzothiazole moiety) to lower Co(III)/Co(II) redox potentials. Synthesize derivatives via nucleophilic substitution.

- Steric tuning : Modify the sulfonamide’s alkyl chain length to modulate coordination flexibility.

- Benchmarking : Compare cyclic voltammetry (CV) data (e.g., E1/2 shifts) with DFT-predicted HOMO/LUMO energies.

Prioritize ligands with calculated ΔG < 50 kJ/mol for reversible redox transitions .

Q. How do environmental factors (e.g., humidity, O₂) influence its performance in catalytic applications?

- Methodological Answer :

- Controlled atmosphere testing : Use Schlenk lines or gloveboxes to compare catalytic efficiency under N₂ vs. O₂.

- Moisture sensitivity : Conduct kinetic studies in anhydrous vs. humidified solvents (e.g., THF with 0–5% H₂O).

- Surface analysis : After catalysis, analyze spent catalysts via XPS to detect Co oxidation state changes or ligand degradation.

Mitigation: Encapsulate the complex in MOFs or silica matrices to stabilize against ambient conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported magnetic properties of similar cobaltates?

- Methodological Answer : Conflicting magnetic moments (µeff) may arise from:

- Sample purity : Validate via elemental analysis (C, H, N, S, Co) and TGA-MS to exclude solvent adducts.

- Measurement conditions : Ensure SQUID magnetometry is performed at identical temperatures (e.g., 2 K vs. 300 K).

- Spin-crossover behavior : Reconcile variable-temperature µeff data with ligand-field splitting energies (10Dq) from electronic spectra.

Example: A µeff of 3.2 µB may indicate high-spin Co(II), while 1.7 µB suggests low-spin or antiferromagnetic coupling .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound given its structural complexity?

- Methodological Answer :

- Handling : Use gloveboxes for air-sensitive steps; PPE includes nitrile gloves, lab coats, and FFP2 respirators if airborne particles are generated.

- Waste management : Precipitate the complex with excess Fe(III) salts (to displace Co) under basic conditions, then filter and incinerate organic residues.

- Regulatory compliance : Adhere to 0.1% concentration limits for cobaltates in waste streams, as per restricted substance guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.